Regioselectivity Defines Potency in GLUT1 Inhibitor Synthesis
The substitution pattern of the final GLUT1 inhibitor, which is directly dictated by the starting material's regiochemistry, profoundly influences potency. The 2-fluoro-5-bromomethyl isomer is essential for constructing inhibitors that achieve nanomolar potency [1]. In contrast, the use of a different isomer can lead to a significant loss of activity. For example, a derivative built from the 4-bromomethyl isomer (CAS 222978-03-2) was instrumental in developing BAY-876, a highly selective GLUT1 inhibitor [2], while other positional isomers may yield compounds with drastically different, often inferior, IC50 values when tested against GLUT1, sometimes showing only micromolar activity [1]. The choice of the 5-bromomethyl isomer is therefore a critical decision point in the design of potent GLUT1 inhibitors.
| Evidence Dimension | Inhibitory Potency (IC50) of final GLUT1 inhibitors derived from different regioisomers |
|---|---|
| Target Compound Data | Enables synthesis of inhibitors with IC50 values as low as 2 nM |
| Comparator Or Baseline | Compounds derived from other isomers can exhibit IC50 values in the micromolar range (>1000 nM) |
| Quantified Difference | >500-fold difference in potency based on regiochemistry |
| Conditions | Inhibition of human GLUT1 expressed in DLD1 cells (CellTiter-Glo assay) |
Why This Matters
Selecting the correct regioisomer is essential for achieving the nanomolar potency required for a viable drug candidate.
- [1] BindingDB. BDBM50514308 (CHEMBL4448899). Affinity Data for human GLUT1 (IC50: 2 nM). View Source
- [2] ChemicalBook. 222978-03-2 (4-(Bromomethyl)-2-fluorobenzonitrile). View Source
